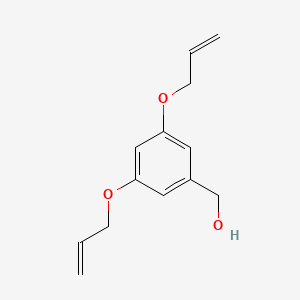
(3,5-bis(allyloxy)phenyl)methanol
Cat. No. B8718269
Key on ui cas rn:
177837-80-8
M. Wt: 220.26 g/mol
InChI Key: FPSBBTHWQQOYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06310243B1
Procedure details


2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate (23.1 g, 84.2 mmol) was dissolved in dry diethyl ether (250 ml) and added dropwise at 0° C. to a suspension of lithium aluminium hydride (3.45 g, 91.0 mmol) in dry diethyl ether (200 ml). The mixture was stirred at room temperature for 16 h and ethyl acetate (5 ml) was added slowly followed by water (10 ml) and diluted aqueous hydrochloric acid (2 M, 4 ml) to bring pH to 4. The phases were separated and the aqueous phase was extracted with diethyl ether (50 ml). The combined organic phases washed with water (50 ml), dried (Na2SO4), and the solvent was evaporated to give 18.4 g (99%) of the product as a colorless oil.
Name
2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate
Quantity
23.1 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C([C:4]1[C:12]([O:13][CH2:14][CH:15]=[CH2:16])=[CH:11][C:10]([O:17][CH2:18][CH:19]=[CH2:20])=[CH:9][C:5]=1[C:6]([O-])=[O:7])=CC.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.Cl>C(OCC)C.O>[CH2:18]([O:17][C:10]1[CH:9]=[C:5]([CH:4]=[C:12]([O:13][CH2:14][CH:15]=[CH2:16])[CH:11]=1)[CH2:6][OH:7])[CH:19]=[CH2:20] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate
|
|
Quantity
|
23.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=CC)C1=C(C(=O)[O-])C=C(C=C1OCC=C)OCC=C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
3.45 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with diethyl ether (50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases washed with water (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C=C(CO)C=C(C1)OCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.4 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

